5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methyl, phenyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine core can yield pyridine derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for probing protein-ligand interactions .
Medicine
Its multiple functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds with target proteins, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyano-2-methylphenylboronic acid: Similar in structure but lacks the dihydropyridine core.
5-Amino-1,2,3-triazoles: Contains a cyano group but has a different core structure.
Uniqueness
The uniqueness of 5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide lies in its combination of functional groups and the dihydropyridine core. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C30H28N4O2S |
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Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C30H28N4O2S/c1-19-11-7-9-15-24(19)33-26(35)18-37-30-23(17-31)28(22-13-5-4-6-14-22)27(21(3)32-30)29(36)34-25-16-10-8-12-20(25)2/h4-16,28,32H,18H2,1-3H3,(H,33,35)(H,34,36) |
InChI Key |
GFFPONULXPELFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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